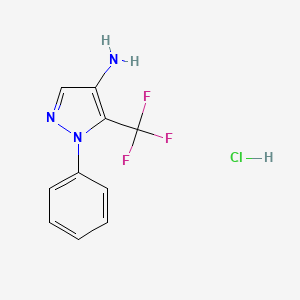

1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

1-phenyl-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)9-8(14)6-15-16(9)7-4-2-1-3-5-7;/h1-6H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHWAGHWXXWWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride (CAS No. 1184918-97-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The chemical formula for this compound is with a molecular weight of 263.65 g/mol. The compound appears as a white powder and is soluble in various organic solvents. Its structure can be represented in SMILES notation as C1=CC=C(C=C1)N2C(=C(C=N2)N)C(F)(F)F.Cl .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the 1H-pyrazole scaffold exhibit inhibitory effects on various cancer cell lines:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- HeLa (cervical cancer)

The compound demonstrated significant antiproliferative activity, particularly against liver cancer cells with an inhibition percentage of approximately 54.25% at certain concentrations .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. The presence of the trifluoromethyl group is believed to enhance its lipophilicity, potentially improving cellular uptake and bioavailability .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that variations in substituents on the pyrazole ring can significantly influence biological activity. For instance, the introduction of different alkyl or aryl groups at specific positions has been correlated with varying levels of antiproliferative effects .

| Substituent | Activity | Notes |

|---|---|---|

| Trifluoromethyl | High | Enhances lipophilicity |

| Alkyl groups | Variable | Dependent on chain length and branching |

Case Studies

A notable study evaluated a series of pyrazole derivatives against several cancer types, demonstrating that compounds similar to this compound exhibited promising results in inhibiting tumor growth in vivo .

Example Case Study:

In a recent experiment involving MDA-MB-231 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for breast cancer treatment .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride has shown potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, leading to the development of drugs aimed at treating various conditions.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have demonstrated that pyrazole derivatives can inhibit tumor growth in vitro and in vivo models, suggesting that this compound may possess similar effects.

Agrochemical Applications

The compound's ability to modulate plant growth and resistance to pests makes it a candidate for agrochemical formulations. Its trifluoromethyl group contributes to increased stability and effectiveness in agricultural settings.

Case Study: Pesticidal Properties

A study evaluated the efficacy of pyrazole derivatives as insecticides against common agricultural pests. Results indicated that these compounds effectively reduced pest populations while being less harmful to non-target organisms.

Material Science

In material science, this compound can be utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.

Case Study: Polymer Additive

Research has shown that incorporating pyrazole derivatives into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant in developing materials for high-performance applications.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

Critical Observations

Electron-Withdrawing Effects :

- The -CF₃ group (in the target compound) increases electronegativity, improving oxidative stability compared to -CF₂H or -CH₃ analogs .

- Replacement of -CF₃ with -CF₂H (as in ’s compound) reduces metabolic resistance but enhances solubility in polar solvents .

Aromatic vs. Aliphatic Substituents :

- Phenyl groups at the 1-position (target compound) enhance π-π stacking in protein binding, critical for kinase inhibitors .

- Methyl or ethyl groups (e.g., ’s compound) simplify synthesis but limit applications in high-affinity targets .

Halogenation Effects :

- Chlorophenyl derivatives (e.g., ’s compound) exhibit stronger herbicidal activity due to increased lipophilicity .

Salt Forms :

- Hydrochloride salts improve crystallinity and storage stability compared to free amines, as seen in and .

Métodos De Preparación

Reaction Conditions

- Solvent: Absolute ethanol or trifluoroethanol (TFE) are preferred for high yields.

- Temperature: Reflux conditions (~78 °C for ethanol).

- Time: Typically 4 hours, though some substrates react faster (e.g., 0.5 hours for phenylhydrazine).

- Atmosphere: Nitrogen to maintain inert conditions.

Stepwise Method

- Dissolve the aryl hydrazine (1.2 mmol) in 2 mL of absolute ethanol or TFE.

- Slowly add (ethoxymethylene)malononitrile (1.0 mmol) to the stirring solution.

- Heat the mixture to reflux under nitrogen and maintain for 4 hours.

- Cool the reaction mixture and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

- For aryl hydrazine hydrochlorides, pre-neutralization with triethylamine at 0 °C is necessary before addition of (ethoxymethylene)malononitrile.

Solvent Effects and Yield Optimization

| Entry | Solvent | Reaction Time | Yield of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (%) |

|---|---|---|---|

| 1 | Trifluoroethanol | 0.5 hours | 84 |

| 2 | Ethanol | 4 hours | 67–68 (varies by substituent) |

| 3 | Methanol | 4 hours | Moderate (less than ethanol or TFE) |

| 4 | Tetrahydrofuran | 30 minutes | Low |

- TFE and ethanol provide the highest yields and best reaction rates due to their protic nature facilitating cyclization.

- Aprotic solvents like THF result in slower reactions and lower yields.

- Methanol is intermediate in performance but less effective than ethanol or TFE.

Substrate Scope and Yields for Trifluoromethyl-Substituted Pyrazoles

| Compound Code | Aryl Hydrazine Substituent | Yield (%) | Notes |

|---|---|---|---|

| 3d | 4-(Trifluoromethyl)phenylhydrazine | 67 | Target compound precursor |

| 3e | 2,6-Dichloro-4-(trifluoromethyl)phenyl | 47 | Lower yield due to steric/electronic effects |

The 4-(trifluoromethyl)phenylhydrazine derivative (3d) consistently yields around 67% under optimized conditions.

Mechanistic Insights

The reaction mechanism involves nucleophilic addition of the aryl hydrazine to the electrophilic (ethoxymethylene)malononitrile, followed by cyclization to form the pyrazole ring. The regioselectivity favors formation of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile without formation of 3-amino regioisomers or uncyclized hydrazides. This selectivity is attributed to the electronic and steric properties of the substituents and the reaction conditions.

Conversion to Hydrochloride Salt

The free base 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically resulting in a stable crystalline salt suitable for further applications.

Alternative Synthetic Approaches

While the Michael-type addition is the most direct and efficient method, other routes include:

- Catalytic Hydrogenation: Reduction of chlorinated pyrazole precursors using Pt/C or Pd/C catalysts under hydrogen atmosphere to obtain amine derivatives, followed by salt formation.

- Multistep Continuous Flow Synthesis: Use of flow chemistry for telescoped synthesis involving substituted anilines and aminocrotononitriles, though specific to related pyrazoles with trifluoromethyl substituents.

These methods are less commonly applied for this specific compound but represent alternatives for scale-up or structural analog synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Michael-type addition | 4-(Trifluoromethyl)phenylhydrazine + (ethoxymethylene)malononitrile | Ethanol or TFE | Reflux, N2 atmosphere, 4 h | ~67 | Simple, selective, moderate to good yield |

| Catalytic hydrogenation | 3-chloro-1H-pyrazol-4-amine + H2 + Pt/C or Pd/C | Various solvents | 30 °C, 90-100 psig H2 | ~97 | High selectivity, requires catalyst |

| Continuous flow synthesis | 4-trifluoromethylaniline + 3-aminocrotononitrile | Mixed solvents | Flow conditions | 57-64 | Suitable for analogs, moderate yield |

Q & A

Basic: What are the established synthetic routes for 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride?

Methodological Answer:

The synthesis of pyrazole derivatives often involves cyclization, functionalization, and salt formation. For example:

- Step 1: Cyclization – Ethyl acetoacetate reacts with phenylhydrazine to form the pyrazole core .

- Step 2: Trifluoromethylation – Introduction of the trifluoromethyl group via halogen exchange or direct substitution, as seen in related compounds (e.g., using CF₃Cu or CF₃I under controlled conditions) .

- Step 3: Amine Functionalization – Ammonolysis or nucleophilic substitution at the 4-position to install the amine group .

- Step 4: Hydrochloride Salt Formation – Treatment with HCl in ethanol or ether to yield the hydrochloride salt .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.